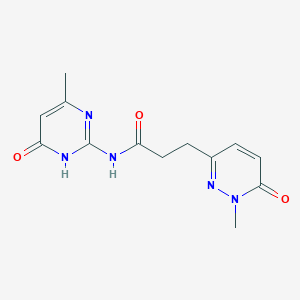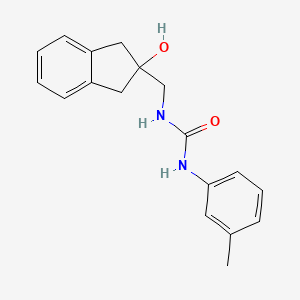
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea is a complex organic compound featuring an indenyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-2-ol with a suitable isocyanate derivative, such as m-tolyl isocyanate, under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques like continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The urea group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions often involve nucleophiles like amines or alcohols, with conditions tailored to the specific reagent.
Major Products Formed:
Oxidation can yield indenyl ketones or carboxylic acids.
Reduction can produce indenyl amines.
Substitution reactions can lead to various urea derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: The biological potential of this compound is significant, with studies indicating its role in modulating biological pathways. It has shown promise in areas such as enzyme inhibition and receptor binding.
Medicine: In the medical field, 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea has been explored for its therapeutic properties. Research suggests it may have anti-inflammatory, antioxidant, and anticancer activities.
Industry: Industrially, this compound is used in the development of new materials and pharmaceuticals. Its unique structure makes it a valuable building block for creating advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(p-tolyl)urea
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methyl)urea
Uniqueness: Compared to similar compounds, 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea stands out due to its specific substitution pattern and the presence of the hydroxyl group, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-5-4-8-16(9-13)20-17(21)19-12-18(22)10-14-6-2-3-7-15(14)11-18/h2-9,22H,10-12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYPVCAAWBRNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

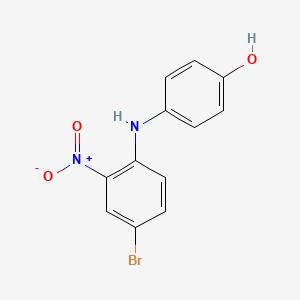
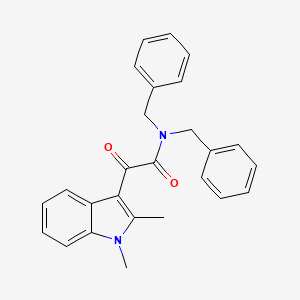

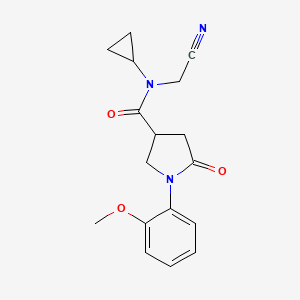
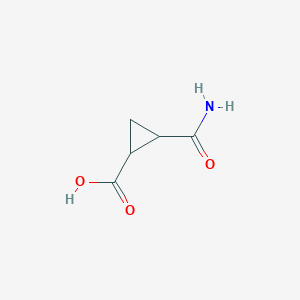
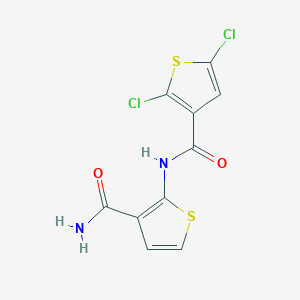
![2-(3-Hydroxypropyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590339.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2590343.png)
![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine](/img/structure/B2590346.png)

